Benzyl N-butyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
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Overview
Description
“Benzyl N-butyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate” is a chemical compound. Its molecular formula is C24H32BNO4 and it has a molecular weight of 409.32618 . It’s worth noting that the compound contains a tetramethyl-1,3,2-dioxaborolan-2-yl group, which is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C24H32BNO4 . The compound contains a carbamate group (N-CO-O), a butyl group (C4H9), a benzyl group (C6H5CH2), and a tetramethyl-1,3,2-dioxaborolan-2-yl group (C4H8BNO2).Scientific Research Applications
Polymer Science and Material Chemistry
Development of Electrochromic Polymers : The preparation and characterization of new electrochromic polymers containing 4-butyltriphenylamine (BuTPA) units on the main chain were reported. These polymers were obtained through the Suzuki−Miyaura cross-coupling reaction, which is crucial for modulating the electronic properties of the resulting copolymers. This research highlights the potential of such compounds in the creation of advanced materials for electrochromic devices (Beaupré, Dumas, & Leclerc, 2006).
Synthesis of Functional Polymers : Another study discussed the synthesis of fully conjugated copolymers that include azomethine units and arylene vinylene, prepared through a palladium-catalyzed Suzuki coupling method. This illustrates the compound's utility in forming polymers with specific photoluminescence properties, serving as potential materials for electronic applications (Grigoras & Antonoaia, 2005).
Organic Synthesis and Chemical Analysis
Crystal Structure and DFT Study : A detailed crystallographic and conformational analysis of compounds related to the chemical was conducted. The study used density functional theory (DFT) to compare molecular structures with X-ray diffraction values, revealing insights into the physicochemical properties of these compounds. This research underscores the importance of such compounds in the understanding of molecular structure and electronic properties (Huang et al., 2021).
Enhanced Brightness Emission-Tuned Nanoparticles : The creation of heterodifunctional polyfluorenes for bright and enduring fluorescence brightness in nanoparticles highlights the application of such compounds in the field of nanotechnology and material science. These findings open new avenues for the development of advanced fluorescent materials (Fischer, Baier, & Mecking, 2013).
Sensing and Detection Technologies
- Hydrogen Peroxide Vapor Detection : A significant advancement in sensing technologies was achieved by synthesizing boron ester derivatives for the detection of hydrogen peroxide vapor. This study demonstrates the potential of such compounds in developing highly sensitive and fast-response fluorescence probes for explosive detection (Fu et al., 2016).
Mechanism of Action
Target of Action
Compounds containing the tetramethyl-1,3,2-dioxaborolane group are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
It’s known that compounds with a tetramethyl-1,3,2-dioxaborolane group can undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
The compound’s involvement in borylation and hydroboration reactions suggests it may influence pathways involving these reactions .
Result of Action
Its use in organic synthesis suggests it plays a role in the formation of new chemical bonds and structures .
Action Environment
It’s known that the stability and reactivity of compounds with a tetramethyl-1,3,2-dioxaborolane group can be influenced by factors such as temperature, light, and the presence of catalysts .
Properties
IUPAC Name |
benzyl N-butyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32BNO4/c1-6-7-17-26(22(27)28-18-19-11-9-8-10-12-19)21-15-13-20(14-16-21)25-29-23(2,3)24(4,5)30-25/h8-16H,6-7,17-18H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCMGXYFLLOXEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(CCCC)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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